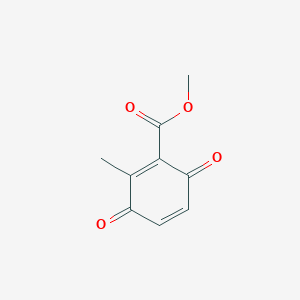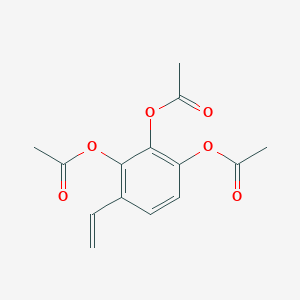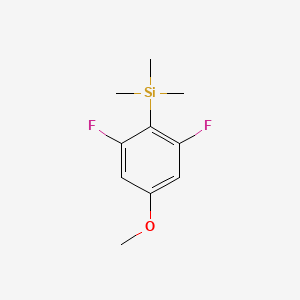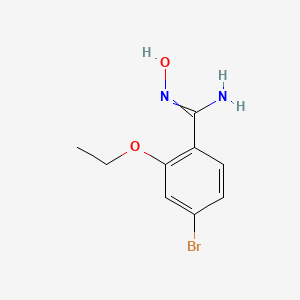
3-Isothiocyanato-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isothiocyanato-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H3F3N2S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group and the isothiocyanate group in its structure makes it a compound of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of 3-Isothiocyanato-5-(trifluoromethyl)pyridine typically involves the reaction of 5-amino-3-(trifluoromethyl)picolinonitrile with thiophosgene. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The industrial production methods for this compound are similar, involving the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
3-Isothiocyanato-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new compounds.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include thiophosgene, nucleophiles, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Isothiocyanato-5-(trifluoromethyl)pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate the interactions of isothiocyanate groups with biological molecules.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Isothiocyanato-5-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
3-Isothiocyanato-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile: This compound has a similar structure but includes a nitrile group.
3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine: This compound has a chlorine atom in place of one of the hydrogen atoms in the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C7H3F3N2S |
|---|---|
Molekulargewicht |
204.17 g/mol |
IUPAC-Name |
3-isothiocyanato-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)5-1-6(12-4-13)3-11-2-5/h1-3H |
InChI-Schlüssel |
RRBPWNHZIIWADW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1N=C=S)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[[3-Amino-6-(dimethylamino)-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13692044.png)

![1-Methyl-2-[3-(trifluoromethyl)phenyl]indole](/img/structure/B13692047.png)









